N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride

Description

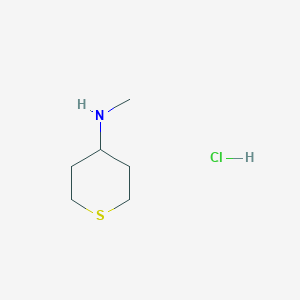

N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride is a secondary amine derivative characterized by a six-membered thiopyran ring (containing sulfur) substituted with a methylamine group at the 4-position. Its molecular formula is C₆H₁₄ClNS, with a molecular weight of 167.7 g/mol (CAS: 220640-14-2) . The compound is commercially available for research and industrial applications, particularly in pharmaceutical synthesis, due to its role as a versatile building block in organic chemistry .

Properties

IUPAC Name |

N-methylthian-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIPDXMPOMPTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676297 | |

| Record name | N-Methylthian-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188964-82-0, 220640-14-2 | |

| Record name | 2H-Thiopyran-4-amine, tetrahydro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188964-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylthian-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride has shown promise in medicinal chemistry as a lead compound for developing new therapeutic agents. Its unique structural features allow it to interact with various biological targets, potentially leading to the development of drugs for treating diseases such as parasitic infections.

Case Studies

- Antimicrobial Activity : Related thiopyran derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that N-methyltetrahydro-2H-thiopyran-4-amine may exhibit similar effects.

Organic Synthesis

The compound serves as a valuable synthon in organic synthesis, particularly in the formation of sulfur-containing dipeptide segments. Its reactivity as a nucleophile allows it to participate in various chemical reactions, making it suitable for synthesizing complex molecules.

Applications in Synthesis

- Formation of Amides : When reacted with carboxylic acids in the presence of coupling agents, it can yield various derivatives with enhanced biological activity.

Pharmacological Insights

This compound's pharmacological potential is being explored through various studies focusing on its interactions with biological systems.

Preliminary studies suggest that this compound may possess enzyme inhibition properties or modulate receptor activity, which could be beneficial for therapeutic applications targeting specific diseases.

Mechanism of Action

The mechanism of action of N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiopyran vs. Pyran Derivatives

The substitution of sulfur (thiopyran) with oxygen (pyran) in the ring system significantly alters physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride | C₆H₁₄ClNS | 167.7 | 220640-14-2 | Thiopyran ring (S atom) |

| N-Methyltetrahydro-2H-pyran-4-amine | C₆H₁₃NO | 115.17 | 220641-87-2 | Pyran ring (O atom) |

| Tetrahydro-2H-pyran-4-amine hydrochloride | C₅H₁₂ClNO | 153.67 | 33024-60-1 | Non-methylated pyran |

Key Differences :

- Electron Density : The thiopyran ring (S atom) is less electronegative than pyran (O atom), reducing hydrogen-bonding capacity and increasing lipophilicity .

- Conformational Flexibility: The thiopyran ring has a larger atomic radius (S vs.

- Solubility: Pyran derivatives (e.g., C₆H₁₃NO) are generally more water-soluble due to oxygen’s polarity, whereas thiopyran analogs may favor lipid environments .

Substituent Variations in Thiopyran/Pyran Derivatives

Methylamine vs. Aminomethyl Substituents

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structure |

|---|---|---|---|---|

| This compound | C₆H₁₄ClNS | 167.7 | 220640-14-2 | Methylamine at C4 of thiopyran |

| Tetrahydrothiopyran-4-ylmethylamine hydrochloride | C₆H₁₄ClNS | 167.7 | 950603-21-1 | Aminomethyl group at C4 of thiopyran |

Key Differences :

- Synthesis: Methylamine derivatives (e.g., 220640-14-2) may require reductive amination, whereas aminomethyl analogs involve cyano reduction (e.g., LiAlH₄-mediated steps) .

Aromatic vs. Aliphatic Substituents

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent |

|---|---|---|---|---|

| 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride | C₁₂H₁₅ClF₃NO | 281.70 | 1380300-52-6 | 3-CF₃-phenyl group |

| 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | C₁₁H₁₅Cl₂NO | 260.15 | Not specified | 3-Cl-phenyl group |

Key Differences :

- Electronic Effects : Aromatic substituents (e.g., CF₃, Cl) enhance electron-withdrawing properties, influencing reactivity in cross-coupling reactions .

- Biological Activity : Phenyl-substituted derivatives are more likely to exhibit pharmacological activity (e.g., CNS targeting) compared to aliphatic analogs .

Sulfone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Feature |

|---|---|---|---|---|

| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride | C₅H₁₂ClNO₂S | 193.67 | 116529-31-8 | Sulfone group (SO₂) |

Biological Activity

N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride is a novel compound with a unique sulfur-containing heterocyclic structure that has garnered interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a tetrahydrothiopyran ring, which is characterized by its six-membered ring containing both sulfur and nitrogen atoms. This structural complexity contributes to its potential reactivity and applications in various fields.

Synthesis Methods

The compound can be synthesized through several organic synthesis methods, often starting from readily available precursors. Common methods include:

- Cyclization reactions involving sulfur and nitrogen-containing precursors.

- Amine formation through reductive amination processes.

- Substitution reactions to introduce various functional groups.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological studies. Its interactions with biological targets are crucial for understanding its therapeutic potential.

The mechanism of action primarily involves the compound acting as a nucleophile in organic reactions. The nitrogen atom in the thiopyran ring can donate its lone pair of electrons to electrophiles, facilitating the formation of new bonds. This property is essential for its role in drug development and synthetic applications.

Pharmacological Properties

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular processes. Its potential pharmacological properties include:

- Antimicrobial activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anti-parasitic effects : Research indicates that related thiopyran derivatives exhibit activity against kinetoplastid parasites, implying that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiopyran derivatives, providing insights into the efficacy and safety profiles of this compound.

Table 1: Summary of Biological Activities

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria. | Potential use as an antibiotic agent. |

| Study B | Showed inhibition of specific enzyme activity related to metabolic pathways. | Possible application in metabolic disorders. |

| Study C | Indicated anti-parasitic properties against Leishmania species. | Suggests efficacy in treating parasitic infections. |

Q & A

Q. What are the recommended synthetic routes for N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting tetrahydrothiopyran-4-amine derivatives with methylating agents (e.g., methyl chloride or iodomethane) under basic conditions. For instance, acetonitrile is a common solvent for such reactions, and purification often involves extraction with ethyl acetate and silica gel chromatography . Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible routes by leveraging databases of analogous thiopyran derivatives .

Q. What spectroscopic methods are used to characterize this compound?

Full characterization requires 1H/13C NMR to confirm the amine and thiopyran ring structure, FT-IR to identify N-H and C-S stretching bands (~3300 cm⁻¹ and ~650 cm⁻¹, respectively), and mass spectrometry (e.g., ESI-MS) to verify the molecular ion peak (m/z 167.70 for [M+H]+). Melting point determination (255–257°C) is critical for purity assessment .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during synthesis. Waste must be neutralized and disposed via certified hazardous waste services. Spills should be contained with inert absorbents and treated with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Yield improvements rely on solvent selection (e.g., acetonitrile vs. ethanol) and catalyst choice. For example, acetyl chloride in acetonitrile enhances electrophilicity in analogous thiopyran syntheses . Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios (1:1.2 for amine:methylating agent) also impact efficiency. Kinetic studies using HPLC or TLC monitoring can identify rate-limiting steps .

Q. What strategies resolve impurities during synthesis?

Impurities often arise from over-methylation or residual solvents. Recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column can isolate the target compound. Comparative analysis against reference standards (e.g., EP/Pharmaceutical grade) via LC-MS ensures purity . For thiopyran derivatives, diastereomeric byproducts may require chiral column separation .

Q. How does solvent polarity affect reaction kinetics?

Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 reactions, accelerating methylation. In contrast, protic solvents (e.g., ethanol) may slow kinetics due to hydrogen bonding with the amine nucleophile. Solvent screening with dielectric constant (ε) analysis can correlate polarity with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.